4-Methylpregabalin is a synthetic compound developed as an analogue of pregabalin, a drug primarily used for the treatment of neuropathic pain and as an anticonvulsant. Its chemical structure is characterized by the presence of a methyl group at the fourth position of the pregabalin framework, which enhances its potency and efficacy. The compound's chemical formula is with a molar mass of approximately 173.256 g/mol .
4-Methylpregabalin exhibits similar pharmacological properties to pregabalin but has been found to demonstrate significantly higher binding affinity to α2δ calcium channel subunits, which are implicated in pain transmission and modulation. This increased affinity suggests a potential for greater analgesic effects compared to its predecessor .
The biological activity of 4-methylpregabalin is primarily linked to its interaction with the α2δ subunit of voltage-gated calcium channels. This interaction modulates neurotransmitter release, thereby influencing pain pathways. In preclinical studies, 4-methylpregabalin has demonstrated:
The synthesis of 4-methylpregabalin has been explored through various methods, notably:
The choice of synthesis route can significantly influence yield and purity, making organocatalytic methods particularly attractive due to their efficiency and environmental benefits.
The unique feature of 4-methylpregabalin lies in its enhanced binding affinity for calcium channels while maintaining effective transport across the blood-brain barrier. This combination potentially leads to improved analgesic effects compared to other compounds within the same class. Its development represents a significant step towards optimizing treatment options for patients suffering from difficult-to-treat pain syndromes.
Research on interaction studies involving 4-methylpregabalin indicates:
4-Methylpregabalin shares structural and functional similarities with several other compounds in the gabapentinoid class. Here are some notable comparisons:
Compound Name | Structural Features | Potency Comparison |
Systematic Nomenclature and Molecular ArchitectureThe compound’s IUPAC designation, (3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid, precisely encodes its chiral topology and substituent arrangement. With molecular formula C9H19NO2 and monoisotopic mass 173.1416 Da, its structure features:
Table 1: Core physicochemical properties
The branched alkyl chain at C4/C5 introduces steric effects that differentially modulate target binding versus transporter affinity compared to pregabalin’s linear isobutyl group. Stereochemical Determinants of BioactivityCrystallographic resolution confirms the (3R,4R) enantiomer exhibits optimal three-dimensional complementarity with α2δ subunit binding pockets. Molecular dynamics simulations reveal:
Table 2: Stereochemical impact on pharmacological parameters
Chiral resolution challenges necessitated innovative synthetic approaches, including squaramide-catalyzed Michael additions achieving 98% ee in the stereodetermining step. Conformational Dynamics and Solid-State CharacterizationDespite extensive pharmacological characterization, single-crystal X-ray diffraction data remains unpublished. Computational models (DFT-B3LYP/6-311++G**) predict:
Comparative Raman spectroscopy with pregabalin shows:
Structural Divergence from Pregabalin CongenersThe strategic 4-methyl substitution differentiates 4-methylpregabalin from classical gabapentinoids: Table 3: Comparative structural analysis
This substitution pattern achieves dual optimization: Organocatalytic Asymmetric Synthesis PathwaysThe stereoselective synthesis of 4-methylpregabalin begins with ethyl 3-methylbutanoate as the achiral starting material. A pivotal step involves an organocatalytic Michael addition of dimethyl malonate to a racemic nitroalkene (β-nitrostyrene derivative), which introduces two stereocenters in a single transformation [1] [2]. Chiral squaramide catalysts, such as (S,S)-C5, enable enantioselectivity by stabilizing transition states through hydrogen-bonding interactions. This method achieves the key Michael adduct in 75% yield with an enantiomeric ratio (er) of 99:1 for the major diastereomer [1] [3]. Kinetic Resolution Strategies Using Chiral Squaramide CatalystsKinetic resolution plays a critical role in isolating the desired (3R,4R)-stereoisomer. The chiral squaramide catalyst selectively accelerates the reaction of one enantiomer of the racemic nitroalkene, leading to differential reaction rates. Quantum-chemical calculations support a transition state where the catalyst’s hydrogen-bonding network aligns the nitroalkene and malonate nucleophile spatially [1] [3]. This strategy achieves a diastereomeric ratio (dr) of 68:32, with the major product serving as the precursor for subsequent reductions and lactamization [1].
Michael Addition Mechanisms in Nitroalkene SystemsThe Michael addition proceeds via a three-step mechanism:
Industrial-Scale Production Challenges and OptimizationScalability hurdles include:
Current industrial routes favor enzymatic kinetic resolution, but organocatalytic methods offer a competitive alternative with reduced environmental impact [1] [3]. Optimizing solvent systems (e.g., switching to ethanol/water mixtures) and catalyst recycling are active research areas. Thermodynamic Stability and Phase Behavior4-Methylpregabalin exhibits enhanced thermodynamic stability compared to its parent compound pregabalin, primarily attributed to the additional methyl substitution at the fourth position of the hexanoic acid backbone [2]. The compound possesses a molecular formula of C₉H₁₉NO₂ with a molecular weight of 173.25 g/mol, representing a 14.02 g/mol increase over pregabalin [3] [4]. This structural modification introduces additional stereogenic centers, specifically at positions 3 and 4, with the (3R,4R) configuration demonstrating the highest pharmacological activity [2] [5]. The thermodynamic stability assessment reveals that 4-Methylpregabalin maintains structural integrity across varying temperature ranges, with a melting point of 163-165°C when crystallized from methanol [6]. This represents approximately a 30°C decrease compared to pregabalin melting point of 194-196°C [7], suggesting altered intermolecular interactions within the crystal lattice structure. The specific optical rotation has been experimentally determined as [α]D²⁰ = -2.6 (c = 0.95, MeOH) [8], providing definitive evidence of the compound's stereochemical configuration and optical purity. Phase behavior studies indicate that 4-Methylpregabalin exhibits similar solid-state characteristics to pregabalin, maintaining crystalline properties under standard storage conditions [5]. The compound's density is predicted to be 0.981±0.06 g/cm³ [6], indicating a slightly lower density than typical organic crystals due to the branched alkyl chain structure that reduces packing efficiency. Thermodynamic parameters suggest that the compound exhibits enhanced stability through favorable enthalpic contributions arising from optimized molecular interactions [9]. Solubility Parameters and Partition CoefficientsThe solubility profile of 4-Methylpregabalin demonstrates characteristics comparable to pregabalin, maintaining adequate aqueous solubility for pharmaceutical applications [2]. The compound's water solubility is influenced by the presence of both hydrophilic (aminomethyl and carboxylic acid) and hydrophobic (branched alkyl chain) moieties, creating an amphiphilic molecular structure that facilitates dissolution in aqueous media [5]. Hansen solubility parameters for 4-Methylpregabalin have not been experimentally determined, though theoretical estimations based on group contribution methods suggest values similar to other gabapentinoid compounds [10] [11]. The dispersion component (δd) is estimated to be influenced by the extended alkyl chain, while the polar component (δp) remains dominated by the carboxylic acid and amino functional groups. The hydrogen bonding component (δh) is expected to be significant due to the presence of both hydrogen bond donor (amino group) and acceptor (carboxyl oxygen) sites [10] [11]. Partition coefficient studies reveal a predicted logP value of approximately 1.2 [5], indicating moderate lipophilicity that enables both membrane permeability and aqueous solubility. This balance is critical for the compound's ability to cross biological barriers while maintaining adequate systemic availability. The partition behavior is particularly important for blood-brain barrier penetration, where 4-Methylpregabalin demonstrates similar affinity to the system L neutral amino acid transporter as pregabalin [2] [12], ensuring effective transport into the central nervous system. Comparative analysis with pregabalin reveals that 4-Methylpregabalin maintains similar transport characteristics while exhibiting enhanced binding affinity to target receptors [2]. The compound's partition coefficient profile suggests optimal distribution characteristics for neurological applications, with the additional methyl group providing enhanced receptor binding without compromising transport properties [12]. Quantum-Chemical Calculations of Reactive IntermediatesQuantum-chemical calculations have been employed to elucidate the electronic structure and reactive intermediates of 4-Methylpregabalin, particularly focusing on stereoselective synthesis pathways [8]. Geometrical optimizations performed at the HF/6-31G* level, with energy refinements using M06-2X functional and 6-311+G** basis set, provide detailed insights into the molecular geometry and electronic properties [8]. The calculations reveal that 4-Methylpregabalin possesses two stereogenic centers at positions 3 and 4, with the (3R,4R) configuration representing the most thermodynamically stable and pharmacologically active form [8]. Transition state modeling for the key Michael addition reaction during synthesis demonstrates that chiral squaramide catalysts can achieve high enantioselectivity (up to 99:1 enantiomeric ratio) through specific hydrogen bonding interactions [8]. Solvation effects evaluated using the conductor-like C-PCM model with toluene as solvent indicate that the molecular structure remains stable across different solvent environments [8]. The calculations suggest that the preferred stereoisomers result from Re-face and Si-face attacks of dimethyl malonate anion to the R-enantiomer of the nitroalkene intermediate, providing mechanistic insights into the stereoselective synthesis process [8]. Electronic property calculations reveal that the compound exhibits similar frontier molecular orbital characteristics to pregabalin, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies influenced by the extended conjugation system [13]. The additional methyl substitution affects the electron density distribution, potentially contributing to enhanced receptor binding affinity through optimized electrostatic interactions [13]. Molecular electrostatic potential surface calculations demonstrate regions of high electron density around the carboxyl oxygen atoms and low electron density at the amino nitrogen, consistent with the compound's zwitterionic character in physiological conditions [13]. These quantum-chemical insights provide fundamental understanding of the structure-activity relationships governing 4-Methylpregabalin's enhanced potency compared to pregabalin. Molecular Dynamics Simulations of Biological InteractionsMolecular dynamics simulations have been employed to investigate the biological interactions of 4-Methylpregabalin with target proteins, particularly focusing on α2δ calcium channel subunits and system L amino acid transporters [14] [12]. These computational studies provide detailed insights into the molecular basis of the compound's enhanced binding affinity and therapeutic efficacy. Simulations of 4-Methylpregabalin binding to α2δ calcium channel subunits reveal that the compound exhibits approximately 4-fold higher binding affinity compared to pregabalin [2] [12]. The enhanced binding is attributed to additional hydrophobic interactions between the extra methyl group and specific amino acid residues within the binding pocket, creating more favorable van der Waals contacts and improving overall binding stability [12]. Molecular docking studies demonstrate that 4-Methylpregabalin maintains similar binding orientation to pregabalin within the α2δ subunit, with the carboxyl group forming essential ionic interactions with positively charged residues [12] [15]. The additional methyl substitution provides supplementary hydrophobic contacts that stabilize the ligand-protein complex without disrupting the primary binding mode, explaining the improved potency while maintaining selectivity [12]. System L transporter interactions have been modeled to understand the compound's blood-brain barrier penetration properties [2] [12]. Simulations indicate that 4-Methylpregabalin retains similar affinity for the system L transporter as pregabalin, ensuring effective transport across biological membranes. The branched alkyl chain structure mimics natural amino acid substrates, facilitating recognition by the transporter protein while the additional methyl group does not significantly impair binding [12]. Protein-ligand interaction analysis reveals that 4-Methylpregabalin forms stable complexes with target proteins through a combination of electrostatic interactions, hydrogen bonding, and hydrophobic contacts [14] [15]. The compound's binding mode involves coordination of the carboxyl group with metal ions in the binding site, while the amino group participates in hydrogen bonding networks with surrounding amino acid residues [15]. Dynamic behavior studies demonstrate that 4-Methylpregabalin exhibits reduced conformational flexibility compared to pregabalin when bound to target proteins, suggesting improved binding stability and potentially longer residence times [14]. This enhanced stability may contribute to the compound's superior in vivo potency, as indicated by the 2-3 fold increase in therapeutic efficacy observed in preclinical studies [2]. XLogP3 -1.1
Hydrogen Bond Acceptor Count 3
Hydrogen Bond Donor Count 2
Exact Mass 173.141578849 g/mol
Monoisotopic Mass 173.141578849 g/mol
Heavy Atom Count 12
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4-Methylpregabalin
Dates
Last modified: 11-21-2023
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